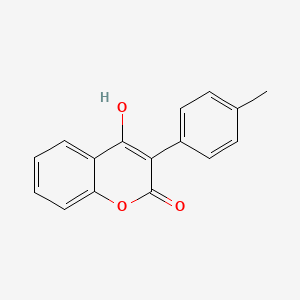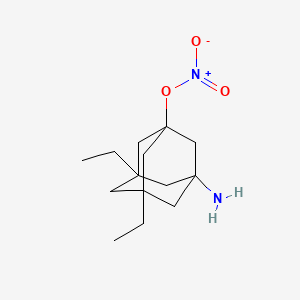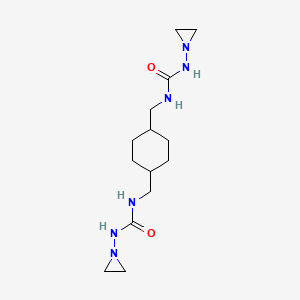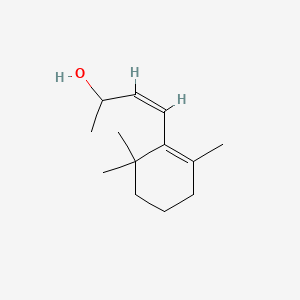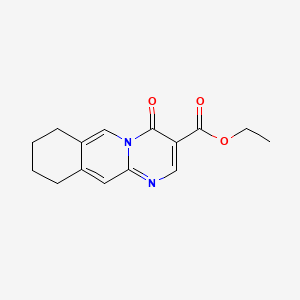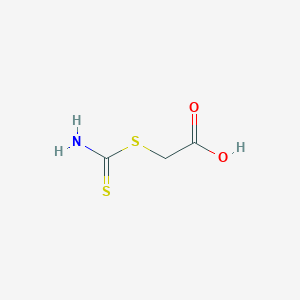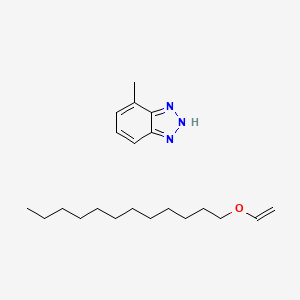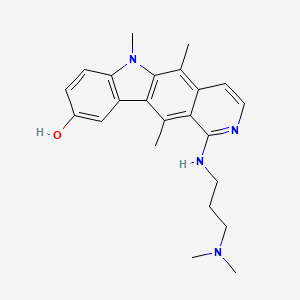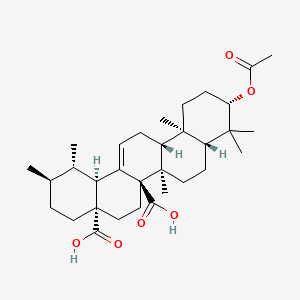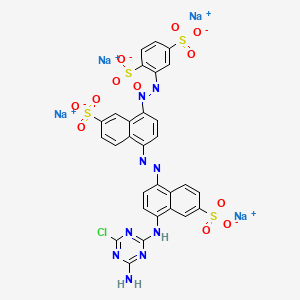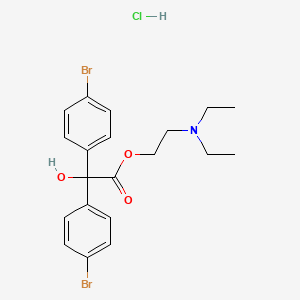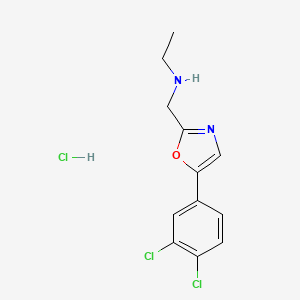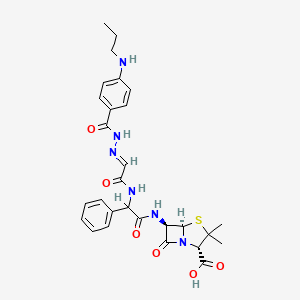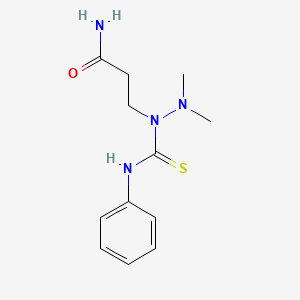
Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes a propanamide backbone with a 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino) substituent. The presence of both hydrazino and thioxomethyl groups makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with phenylhydrazine to introduce the phenylamino group. The final step involves the reaction of the resulting compound with thioformamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted hydrazino derivatives.
Scientific Research Applications
Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the thioxomethyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Propanamide, 2,2-dimethyl-N-phenyl-: Similar structure but lacks the thioxomethyl and hydrazino groups.
Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-: Contains a methyl group on the phenyl ring instead of the thioxomethyl and hydrazino groups.
Propanamide, 3-(2,2-dimethyl-1-((methylamino)thioxomethyl)hydrazino)-: Similar structure but with a methylamino group instead of the phenylamino group.
Uniqueness
The uniqueness of Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydrazino and thioxomethyl groups allows for diverse chemical transformations and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
96804-74-9 |
|---|---|
Molecular Formula |
C12H18N4OS |
Molecular Weight |
266.37 g/mol |
IUPAC Name |
3-[dimethylamino(phenylcarbamothioyl)amino]propanamide |
InChI |
InChI=1S/C12H18N4OS/c1-15(2)16(9-8-11(13)17)12(18)14-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,13,17)(H,14,18) |
InChI Key |
GXWLTCUGHQPHAM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(CCC(=O)N)C(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


